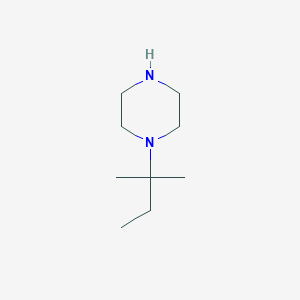

1-(2-Methylbutan-2-yl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylbutan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-55-7 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbutan-2-yl)piperazine

Abstract: This technical guide provides a comprehensive examination of the essential physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine, a substituted piperazine derivative with potential applications in drug discovery and development. Recognizing the critical role that parameters such as the acid-dissociation constant (pKa), lipophilicity (logP), and aqueous solubility play in determining a compound's pharmacokinetic and pharmacodynamic profile, this document outlines both the theoretical importance and the rigorous experimental methodologies for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this guide emphasizes the causality behind experimental choices and provides self-validating protocols grounded in authoritative standards. Our objective is to equip scientific professionals with the foundational knowledge and practical workflows required to thoroughly characterize this and structurally similar molecules.

Introduction: The Structural and Pharmaceutical Context

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, is a disubstituted diamine built upon the piperazine scaffold. The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] The key structural feature of the title compound is the substitution of one piperazine nitrogen with a bulky, sterically hindered tert-pentyl group. This alkyl substituent significantly influences the molecule's electronic and steric environment, thereby modulating its core physicochemical characteristics. An accurate understanding of these properties is not an academic exercise; it is a fundamental prerequisite for predicting a molecule's behavior in physiological systems and for guiding rational drug design.

Core Molecular Attributes:

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | N/A |

| Molecular Weight | 156.27 g/mol | N/A |

| Canonical SMILES | CCC(C)(C)N1CCNCC1 | N/A |

| CAS Number | 177473-58-8 | N/A |

Ionization Behavior: The Acid-Dissociation Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the charge state of a molecule at a given pH. For a compound with ionizable groups, the pKa is arguably the most critical physicochemical parameter as it governs solubility, membrane permeability, and receptor binding. As a disubstituted piperazine, 1-(2-Methylbutan-2-yl)piperazine has two basic nitrogen atoms and therefore two pKa values.

-

pKa₁: Associated with the protonation of the unsubstituted (-NH) nitrogen. This nitrogen is more exposed and electronically available, and is thus expected to be the more basic of the two, exhibiting a higher pKa, likely in the range of 9.0 - 10.0, similar to piperazine itself (pKa ≈ 9.8).[2]

-

pKa₂: Associated with the protonation of the tert-pentyl substituted (-N-R) nitrogen. The bulky alkyl group provides significant steric hindrance, making this nitrogen less accessible to protons and therefore less basic, resulting in a considerably lower pKa.

This differential basicity is crucial for predicting how the molecule will behave in the varying pH environments of the gastrointestinal tract, blood, and intracellular compartments.

Gold-Standard Determination of pKa: Potentiometric Titration

Potentiometric titration remains the most accurate and reliable method for the experimental determination of pKa values.[3][4] The principle involves monitoring the pH of a solution of the compound as a standardized titrant (acid or base) is incrementally added. The pKa is determined from the inflection points of the resulting titration curve.[5]

-

System Calibration: Calibrate the pH meter using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[6]

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-2 mM. The constant ionic strength minimizes variations in activity coefficients.[6]

-

Titration - Step 1 (Acidification): Titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the lowest expected pKa (e.g., pH 2.0) to ensure the compound is fully diprotonated.

-

Titration - Step 2 (Basification): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02 mL) using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For higher accuracy, calculate the first and second derivatives of the titration curve; the equivalence points are the maxima of the first derivative plot, and the pKa values can be determined with high precision from this data.[7]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, commonly expressed as LogP, is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. The LogP value is the base-10 logarithm of the partition coefficient (P), which is the ratio of the compound's concentration in octan-1-ol to its concentration in water at equilibrium.[8]

For 1-(2-Methylbutan-2-yl)piperazine, the bulky, nonpolar tert-pentyl group is expected to contribute significantly to its lipophilicity, resulting in a positive LogP value.

Definitive Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the internationally recognized standard for LogP determination due to its direct and unambiguous measurement.[9][10] It is suitable for compounds with LogP values in the range of -2 to 5.[10]

-

Phase Preparation: Prepare mutually saturated solvents by shaking octan-1-ol with water and water with octan-1-ol for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

-

Partitioning: In a suitable vessel, combine known volumes of the saturated octan-1-ol and saturated water phases. Add a small aliquot of the stock solution. The total concentration should not exceed 0.01 M.[10]

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the octan-1-ol and water layers using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient P = Coctanol / Cwater. The final value is expressed as LogP = log₁₀(P).

Caption: Workflow for LogP determination via the OECD 107 shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. Poor solubility is a major hurdle in drug development. For an ionizable compound like 1-(2-Methylbutan-2-yl)piperazine, solubility is highly pH-dependent. In acidic environments (pH < pKa₂), the compound will be fully protonated (dicationic), forming a salt that is expected to be highly soluble. As the pH increases past the pKa values, the neutral, free-base form will predominate, leading to a significant decrease in aqueous solubility.

Standard Determination of Solubility: The Flask Method (OECD 105)

The flask method is a straightforward and reliable approach to determining the aqueous solubility of a substance.[11][12] It measures the saturation concentration of the compound in water at a specific temperature after a sufficient equilibration period.

-

System Setup: Add an amount of the solid test substance to a flask containing high-purity water (or a buffer of a specific pH) that is in excess of its expected solubility.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

-

Phase Separation: Cease agitation and allow the suspension to settle. To remove all undissolved particles, filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.

-

Quantification: Take a precise aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. The resulting concentration is the aqueous solubility.

Caption: Workflow for aqueous solubility determination via the OECD 105 flask method.

Conclusion and Summary

The physicochemical characterization of 1-(2-Methylbutan-2-yl)piperazine is essential for its potential development as a therapeutic agent. The properties of pKa, LogP, and aqueous solubility form an interconnected triad that governs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule. The bulky tert-pentyl group introduces significant lipophilicity and steric hindrance, creating a unique profile compared to simpler piperazine derivatives. While predictive models offer initial estimates, the empirical determination of these properties using the rigorous, standardized protocols outlined in this guide is indispensable for generating the high-quality data required for informed decision-making in drug discovery and development projects.

Summary of Key Physicochemical Parameters:

| Parameter | Anticipated Value Range | Recommended Experimental Method | Significance in Drug Development |

| pKa₁ (unsubstituted N) | 9.0 - 10.0 | Potentiometric Titration | Dictates charge state and solubility in the neutral to basic pH range of the intestines. |

| pKa₂ (substituted N) | 4.5 - 6.0 | Potentiometric Titration | Influences charge state and solubility in acidic environments (e.g., stomach, lysosomes). |

| LogP | 1.5 - 2.5 | Shake-Flask Method (OECD 107) | Predicts membrane permeability, protein binding, and potential for CNS penetration. |

| Aqueous Solubility | Highly pH-dependent | Flask Method (OECD 105) | Determines dissolution rate and is a primary factor influencing oral bioavailability. |

References

-

PubChem. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421. [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. [Link]

-

PubChem. 2-Methylpiperazine | C5H12N2 | CID 66057. [Link]

-

Dembitsky, V. M., & Al-Quntar, A. A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489. [Link]

-

Ferdous, N., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 59(9), 2749–2754. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. [Link]

-

Phytosafe. OECD 105. [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]

-

Veeprho. 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. [Link]

-

Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

-

PubChem. 5-Butan-2-yl-1-(2-methoxyethyl)-2-propylpiperazine. [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

-

PubChem. 1-[(2S)-4-phenylbutan-2-yl]piperidine | C15H23N. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Piperazine | 110-85-0 [chemicalbook.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. scispace.com [scispace.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. agroscope.admin.ch [agroscope.admin.ch]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

IUPAC name and CAS number for 1-(2-Methylbutan-2-yl)piperazine

An In-Depth Technical Guide to 1-(2-Methylbutan-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties and versatile synthetic handles have led to its incorporation into a multitude of approved drugs. This guide provides a comprehensive technical overview of a specific, lesser-documented derivative: 1-(2-Methylbutan-2-yl)piperazine. As this compound is not readily found in commercial catalogs, this document serves as both a theoretical and practical resource for researchers who may encounter or consider this molecule in their discovery programs. We will delve into its fundamental chemical identity, explore plausible synthetic routes while anticipating potential challenges, and outline robust analytical methodologies for its characterization. Furthermore, we will discuss its potential pharmacological relevance and essential safety protocols, grounding our insights in established chemical principles and field-proven expertise.

PART 1: Core Chemical Identity

IUPAC Nomenclature and Structure

The systematic name for the compound with a 2-methylbutan-2-yl (tert-amyl) group attached to one of the nitrogen atoms of a piperazine ring is 1-(2-Methylbutan-2-yl)piperazine . The numbering of the piperazine ring begins at one of the nitrogen atoms, and in this monosubstituted case, the substituent is at position 1.

The structure is as follows:

Caption: Chemical structure of 1-(2-Methylbutan-2-yl)piperazine.

CAS Number

A search of comprehensive chemical databases does not yield a specific CAS (Chemical Abstracts Service) Registry Number for 1-(2-Methylbutan-2-yl)piperazine. This indicates that the compound is not commercially available and has not been widely reported in the scientific literature, positioning it as a novel chemical entity for research purposes.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(2-Methylbutan-2-yl)piperazine. These values are estimated based on its structure and can serve as a preliminary guide for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | Approx. 200-220 °C |

| pKa (of the second nitrogen) | Approx. 9.5 - 10.5 |

| LogP | Approx. 1.5 - 2.5 |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water |

PART 2: Synthesis and Methodologies

The synthesis of N-alkylpiperazines is a well-established area of organic chemistry.[1] However, the introduction of a tertiary alkyl group such as 2-methylbutan-2-yl presents specific challenges.

Proposed Synthetic Pathway: Nucleophilic Substitution

A common method for the N-alkylation of piperazines involves the reaction with an appropriate alkyl halide.[2]

Caption: Proposed synthesis via nucleophilic substitution.

2.1.1. Experimental Protocol: N-Alkylation with a Tertiary Alkyl Halide

Causality behind Experimental Choices:

-

Choice of Halide: 2-Chloro-2-methylbutane is a common and accessible tertiary alkyl halide.[3] However, the corresponding bromide or iodide would be more reactive, potentially favoring substitution over elimination.

-

Stoichiometry: A large excess of piperazine is often used to minimize the formation of the di-substituted by-product, 1,4-bis(2-methylbutan-2-yl)piperazine.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for SN2 reactions.

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrohalic acid formed during the reaction.

-

Temperature: Moderate heating is typically required to drive the reaction to completion.

Step-by-Step Methodology:

-

To a solution of piperazine (5.0 eq) in acetonitrile (10 mL/mmol of limiting reagent), add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloro-2-methylbutane (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2.1.2. Anticipated Challenge: E2 Elimination

A significant competing reaction with tertiary alkyl halides is E2 elimination, especially in the presence of a base like piperazine.[4] The piperazine can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the halogen, leading to the formation of an alkene.

Caption: Competing E2 elimination pathway.

To mitigate this, reaction conditions should be carefully optimized, such as using a more reactive halide (iodide) and maintaining the lowest possible reaction temperature.

Alternative Synthetic Strategy: Reductive Amination

An alternative approach that avoids the challenges of direct alkylation with a tertiary halide is reductive amination. This would involve the reaction of piperazine with a suitable ketone followed by reduction.

2.2.1. Experimental Protocol: Two-Step Reductive Amination

Causality behind Experimental Choices:

-

Ketone Precursor: A ketone that can be converted to the desired tert-amyl group is required. This is not a straightforward precursor. A more plausible, albeit longer, route would involve the synthesis of a piperazine derivative that can then be elaborated.

-

Protecting Groups: To ensure mono-substitution, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl).

A more practical multi-step synthesis might involve:

-

Mono-Boc protection of piperazine: This is a standard procedure to allow for selective functionalization of one nitrogen.

-

Alkylation with a suitable precursor: For instance, reacting the mono-Boc-piperazine with a molecule containing a carbonyl group that can be later converted to the tert-amyl group.

-

Grignard reaction: Treatment with methylmagnesium bromide would introduce the necessary methyl groups.

-

Deprotection: Removal of the Boc group to yield the final product.

Given the complexity, direct alkylation, despite its challenges, would likely be the first approach in a discovery setting.

PART 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-Methylbutan-2-yl)piperazine.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Signals for the piperazine ring protons (typically two multiplets around 2.5-3.0 ppm). - A singlet for the six protons of the two equivalent methyl groups of the tert-amyl group. - A quartet for the two protons of the ethyl group. - A triplet for the three protons of the methyl of the ethyl group. - A broad singlet for the N-H proton of the piperazine ring. |

| ¹³C NMR | - Signals for the carbon atoms of the piperazine ring. - A quaternary carbon signal for the C(CH₃)₂ of the tert-amyl group. - Signals for the methyl and ethyl carbons of the tert-amyl group. |

| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 157.2. - Fragmentation pattern consistent with the loss of the tert-amyl group. |

| FT-IR | - N-H stretching vibration around 3300 cm⁻¹.[5] - C-H stretching vibrations for the alkyl groups around 2850-2950 cm⁻¹. - C-N stretching vibrations. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector would be the primary method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

PART 4: Potential Applications in Drug Development

The piperazine moiety is a well-known pharmacophore present in numerous drugs with diverse biological activities.[6] The introduction of a lipophilic tert-amyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Central Nervous System (CNS) Activity

Many N-substituted piperazines exhibit activity at various CNS receptors, including dopaminergic and serotonergic receptors.[7] The lipophilicity of the tert-amyl group may enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.

Anticancer and Antimicrobial Activity

Substituted piperazines have also been investigated for their potential as anticancer and antimicrobial agents.[8] The specific substitution on the nitrogen atom can significantly influence the biological activity.

Structure-Activity Relationship (SAR) Studies

1-(2-Methylbutan-2-yl)piperazine can serve as a valuable building block in SAR studies. By synthesizing a library of derivatives with various substitutions on the second nitrogen of the piperazine ring, researchers can explore the impact of these modifications on biological activity.

Caption: Potential application areas for the core molecule.

PART 5: Safety and Handling

As a novel chemical entity, 1-(2-Methylbutan-2-yl)piperazine should be handled with care, assuming it may possess unknown hazards. The safety precautions for piperazine and its derivatives should be followed.

Hazard Identification (Predicted)

-

Skin and Eye Irritation: Piperazine and its derivatives can be corrosive and cause skin and eye irritation or burns.[9]

-

Respiratory Sensitization: Inhalation may cause allergic reactions or asthma-like symptoms.

-

Neurotoxicity: Some piperazine derivatives have shown neurotoxic effects.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Wikipedia. Piperazine. [Link]

-

National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

-

Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Wikipedia. Substituted piperazine. [Link]

- Google Patents. Method for preparing n-alkyl-piperazines.

-

Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

Pearson. When 2-chloro-2-methylbutane is treated with a variety of strong.... [Link]

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

PubMed. Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. [Link]

-

PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Piperazine: Human health tier II assessment. [Link]

-

ResearchGate. Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). [Link]

- Google Patents.

-

DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

Science Learning Center. Experiment Synthesis of 2-Chloro-2-Methylbutane. [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

PubMed. Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. [Link]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

-

PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]

-

Chemistry Stack Exchange. What are the IUPAC names for singly- and doubly-protonated piperazine?. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

YouTube. Experiment XII: Synthesis of 2-Chloro-2-methylbutane. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: Piperazine. [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. [Link]

-

ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. [Link]

-

Indian Journal of Science and Technology. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

University of Texas at Dallas. Lab 3: 2-Chloro-2-Methylbutane And Lucas Test. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to the Predicted Physicochemical Properties of 1-(2-Methylbutan-2-yl)piperazine: Solubility and Lipophilicity

Introduction: The Pivotal Role of Solubility and Lipophilicity in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Two of the most fundamental of these properties are aqueous solubility and lipophilicity (commonly expressed as the logarithm of the partition coefficient, logP). These parameters govern a molecule's ability to dissolve in physiological fluids and permeate biological membranes, respectively. An optimal balance between hydrophilicity and lipophilicity is often a key determinant of a drug's oral bioavailability and overall efficacy.

This technical guide provides an in-depth analysis of the predicted aqueous solubility and logP of 1-(2-Methylbutan-2-yl)piperazine , a molecule of interest in medicinal chemistry due to its piperazine scaffold, a common fragment in many marketed drugs. We will explore the theoretical underpinnings of predictive models, present a consensus of predicted values from multiple robust platforms, and provide actionable protocols for researchers to conduct their own in silico assessments.

Molecular Profile: 1-(2-Methylbutan-2-yl)piperazine

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-amyl)piperazine, is a disubstituted piperazine. The core structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (the piperazine moiety). One of these nitrogen atoms is substituted with a bulky, non-polar tert-amyl group. The presence of the basic piperazine ring and the hydrophobic alkyl group creates a molecule with distinct physicochemical characteristics that are crucial to predict and understand.

Caption: General workflow for in silico prediction of physicochemical properties.

SwissADME: A Multi-Model Approach

SwissADME is a popular, free-to-use web tool that provides predictions for a wide range of physicochemical properties and ADME parameters. [1]For logP determination, it employs a consensus of five different predictive models, including both atom-based and topological methods. [2]Its solubility predictions are derived from models such as ESOL, which calculates solubility based on molecular weight, logP, and the number of rotatable bonds. [1]

ALOGPS: Leveraging Neural Networks

The ALOGPS 2.1 server utilizes an associative neural network (ASNN) to predict logP and aqueous solubility. [3][4]This method is trained on a large database of compounds and uses E-state indices, which encode information about the electronic and topological state of each atom in a molecule, to make its predictions. [4]The use of neural networks allows for the identification of complex, non-linear relationships between molecular structure and physicochemical properties.

Experimental Protocols: A Step-by-Step Guide to In Silico Prediction

The following protocols provide a detailed, step-by-step guide for researchers to independently predict the solubility and logP of their compounds of interest using the tools discussed in this guide.

Protocol 1: Prediction using SwissADME

-

Navigate to the SwissADME website. (A link is provided in the references section).

-

Input the molecular structure. The most convenient method is to paste the SMILES (Simplified Molecular Input Line Entry System) string of the molecule into the input box. For 1-(2-Methylbutan-2-yl)piperazine, the SMILES string is: CCC(C)(C)N1CCNCC1.

-

Initiate the prediction. Click the "Run" button to start the calculation.

-

Analyze the results. The output page will display a comprehensive list of predicted properties. The relevant values for this guide are found in the "Physicochemical Properties" and "Water Solubility" sections.

Protocol 2: Prediction using ALOGPS

-

Access the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 page. (A link is provided in the references section).

-

Enter the SMILES string. Paste the SMILES string CCC(C)(C)N1CCNCC1 into the designated text area.

-

Submit for calculation. Click the "Start" button to proceed.

-

View the predictions. The results page will provide the predicted logP and logS values, along with other calculated parameters.

Conclusion: Integrating Predictive Data into the Drug Discovery Workflow

The in silico prediction of fundamental physicochemical properties like aqueous solubility and logP is an indispensable tool in modern drug discovery. The data presented in this guide for 1-(2-Methylbutan-2-yl)piperazine, derived from a consensus of robust predictive models, suggests that this molecule possesses a favorable balance of lipophilicity and solubility, making it a potentially promising scaffold for further medicinal chemistry exploration. By leveraging the power of computational tools and adhering to rigorous, well-validated protocols, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in the development of new therapeutics.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS 2.1). Retrieved January 24, 2026, from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Methylbutan-2-yl)-5-pentylcyclopentan-1-ol | C15H30O | CID 22937292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

Spectroscopic data (NMR, IR, MS) for 1-(2-Methylbutan-2-yl)piperazine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methylbutan-2-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(2-Methylbutan-2-yl)piperazine, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a detailed framework for the structural elucidation and characterization of this and similar N-alkylated piperazine derivatives. Each section includes predicted data, detailed experimental protocols grounded in established methodologies, and explanations of the underlying scientific principles.

Introduction and Molecular Structure

1-(2-Methylbutan-2-yl)piperazine, also known as 1-(tert-pentyl)piperazine, is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and interact with biological targets. The attachment of a bulky tert-pentyl group to one of the nitrogen atoms significantly influences the molecule's steric and electronic properties, making a thorough structural characterization essential for any research or development application. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous evidence of molecular structure and purity.

Molecular Structure

The structure of 1-(2-Methylbutan-2-yl)piperazine consists of a central piperazine ring, with a secondary amine at one position and a tertiary amine, substituted with a tert-pentyl group, at the other.

Figure 1: Chemical structure of 1-(2-Methylbutan-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Methylbutan-2-yl)piperazine, we can predict the chemical shifts and multiplicities of the various proton and carbon environments.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-pentyl group and the piperazine ring. The chemical shifts of protons on carbons adjacent to nitrogen atoms are typically found in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen.[1]

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂- (piperazine, adjacent to N-H) | ~ 2.8 - 3.0 | Triplet (t) | 4H |

| -CH₂- (piperazine, adjacent to N-tert-pentyl) | ~ 2.5 - 2.7 | Triplet (t) | 4H |

| -NH- (piperazine) | ~ 1.5 - 2.5 | Broad singlet (br s) | 1H |

| -CH₂- (ethyl of tert-pentyl) | ~ 1.5 - 1.7 | Quartet (q) | 2H |

| -CH₃ (gem-dimethyl of tert-pentyl) | ~ 1.0 - 1.2 | Singlet (s) | 6H |

| -CH₃ (ethyl of tert-pentyl) | ~ 0.8 - 1.0 | Triplet (t) | 3H |

Note: Chemical shifts are predicted for CDCl₃ solvent. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number of unique carbon environments. Carbons directly attached to a nitrogen atom are deshielded and appear in the 40-60 ppm region.[1]

| Carbon Label | Predicted Chemical Shift (ppm) |

| Quaternary C (tert-pentyl) | ~ 60 - 65 |

| -CH₂- (piperazine, adjacent to N-tert-pentyl) | ~ 50 - 55 |

| -CH₂- (piperazine, adjacent to N-H) | ~ 45 - 50 |

| -CH₂- (ethyl of tert-pentyl) | ~ 30 - 35 |

| -CH₃ (gem-dimethyl of tert-pentyl) | ~ 25 - 30 |

| -CH₃ (ethyl of tert-pentyl) | ~ 8 - 12 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves many organic compounds and is relatively easy to remove for sample recovery.[2]

-

Cap the NMR tube and gently vortex or invert to ensure the sample is fully dissolved.

-

-

Instrument Setup (300 or 400 MHz Spectrometer): [3]

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integrate all signals.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.[1][4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to a few thousand).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(2-Methylbutan-2-yl)piperazine, we expect to see characteristic absorptions for C-H, N-H, and C-N bonds. Tertiary amines like the one in our molecule do not have N-H bonds and therefore lack the characteristic N-H stretching vibrations, which helps in spectral interpretation.[5][6]

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3350 - 3310 | Weak to medium |

| C-H (alkane) | Stretch | 2975 - 2845 | Strong |

| N-H (secondary amine) | Bend (wag) | 910 - 665 | Strong, broad |

| C-N (aliphatic amine) | Stretch | 1250 - 1020 | Medium to weak |

Note: The absence of a pair of bands around 3400-3300 cm⁻¹ confirms the absence of a primary amine. The single N-H stretch is characteristic of a secondary amine.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

Objective: To obtain a high-quality IR spectrum of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺), and will then fragment in a predictable manner. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. 1-(2-Methylbutan-2-yl)piperazine (C₉H₂₀N₂) has an even number of nitrogen atoms, so its molecular ion peak will have an even m/z value.

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 156

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This results in a stable, resonance-stabilized iminium ion.

-

Loss of an ethyl radical (•CH₂CH₃) from the tert-pentyl group: m/z = 156 - 29 = 127.

-

Loss of a methyl radical (•CH₃) from the tert-pentyl group: m/z = 156 - 15 = 141.

-

-

Fragmentation of the Piperazine Ring: Cleavage within the piperazine ring can also occur.

-

Loss of the tert-Pentyl Group: Cleavage of the N-C bond connecting the tert-pentyl group can lead to a fragment at m/z = 71 (C₅H₁₁⁺) and the piperazine radical cation at m/z = 85.

The base peak is likely to be the most stable fragment, which is often the result of alpha-cleavage.

Figure 3: Predicted major fragmentation pathways for 1-(2-Methylbutan-2-yl)piperazine.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(2-Methylbutan-2-yl)piperazine.

Methodology:

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a relatively volatile liquid, GC-MS is often preferred as it also provides purity information.

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

It is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 1-(2-Methylbutan-2-yl)piperazine. This guide offers a predictive framework for the expected spectroscopic data, grounded in established chemical principles. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (specifically the secondary amine and alkyl moieties), and mass spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation patterns. The detailed protocols provided herein offer a robust methodology for obtaining high-quality, reproducible data, which is crucial for the stringent requirements of drug discovery and development.

References

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

PubMed. (n.d.). Scaled quantum chemical calculations and FT-IR, FT-Raman spectral analysis of 2-methyl piperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Retrieved from [Link]

-

PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chegg.com. (2023, June 20). Solved Predict the 13C NMR spectrum of the 2-methylbutane. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

YouTube. (2020, October 16). Electron ionization and mass spectrometry [Video]. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Navigating the Untapped Potential: A Technical Guide to the Patent Landscape of 1-(2-Methylbutan-2-yl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas. While the patent landscape for various N-substituted piperazine derivatives is densely populated, a notable gap appears to exist for derivatives bearing the bulky, non-polar 1-(2-methylbutan-2-yl) group, also known as the tert-amyl group. This in-depth technical guide explores this intriguing "white space" in the patent landscape. By analyzing the broader patent trends for N-alkyl piperazine derivatives, this guide provides a framework for researchers and drug development professionals to understand the potential opportunities and challenges associated with developing novel therapeutics based on the 1-(2-methylbutan-2-yl)piperazine core. We will delve into established synthetic strategies, extrapolate potential therapeutic applications, and outline a strategic approach to intellectual property in this underexplored chemical space.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered piperazine heterocycle is a ubiquitous structural motif in a vast number of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The two nitrogen atoms of the piperazine ring offer key advantages:

-

Modulation of Physicochemical Properties: The basicity of the nitrogen atoms allows for the formation of salts, which can significantly improve the solubility and bioavailability of drug candidates.[3]

-

Pharmacophore Scaffolding: The piperazine ring provides a rigid and predictable scaffold to orient pharmacophoric groups in three-dimensional space, facilitating optimal interactions with biological targets.

-

Synthetic Versatility: The secondary amine functionalities of the piperazine core are readily derivatized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[3]

The patent literature is replete with examples of N-substituted piperazine derivatives demonstrating a wide array of biological activities, including but not limited to, antipsychotic, antidepressant, antihistamine, antianginal, and anticancer effects.[2][4]

The Patent Landscape of N-Alkyl Piperazine Derivatives: A Broader View

While our focus is on the specific 1-(2-methylbutan-2-yl) substituent, a comprehensive understanding of the broader patent landscape for N-alkyl piperazines is essential. This context allows us to identify trends, established therapeutic targets, and potential areas for innovation.

A review of the patent literature reveals that N-alkylation of the piperazine ring is a common strategy to modulate the pharmacological profile of a lead compound. The nature of the alkyl substituent can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

| Patent Number | Assignee | Therapeutic Area | General N-Substituent Class |

| US2525223A | Not specified | Anthelmintic (intermediate) | Lower alkyl (e.g., methyl, ethyl, propyl) |

| US20110160199A1 | Not specified | Schizophrenia | Aralkyl |

| WO2010070371A1 | Not specified | Not specified (process patent) | Cycloalkyl-ethyl |

| US2988551A | Not specified | Not specified | Substituted ethyl (e.g., benzyloxyethyl) |

This table is a representative sample and not an exhaustive list.

The majority of patents focus on smaller, linear alkyl chains, cycloalkyl groups, or aralkyl moieties. There is a noticeable scarcity of patents specifically claiming or exemplifying piperazine derivatives with bulky, branched alkyl groups like the 1-(2-methylbutan-2-yl) substituent. This suggests a potential area of untapped intellectual property.

Synthetic Strategies for the Preparation of 1-(2-Methylbutan-2-yl)piperazine Derivatives

The synthesis of N-substituted piperazines is well-established in the chemical literature and patent filings. These methodologies can be readily adapted for the preparation of 1-(2-methylbutan-2-yl)piperazine and its derivatives. The primary challenge lies in controlling the mono-alkylation of the piperazine ring, as di-alkylation can be a competing side reaction.

General Synthetic Workflow

A common and efficient method for the synthesis of mono-N-alkylated piperazines involves the use of a protecting group on one of the piperazine nitrogens. This ensures selective alkylation of the unprotected nitrogen.

Caption: General synthetic workflow for 1-(2-Methylbutan-2-yl)piperazine derivatives.

Key Experimental Considerations

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal with acid. The benzyloxycarbonyl (Cbz) group is another option, typically removed by hydrogenolysis.

-

Alkylation Conditions: The N-alkylation step is a standard nucleophilic substitution reaction. The choice of the tert-amyl halide (chloride or bromide) and the base (e.g., potassium carbonate, triethylamine) will influence the reaction rate and yield. Due to the steric bulk of the tert-amyl group, harsher reaction conditions (e.g., higher temperatures, stronger base) may be required compared to the alkylation with less hindered alkyl halides.

-

Purification: Chromatographic techniques are typically employed to purify the intermediates and the final products.

Exploring Therapeutic Potential: Where Could These Derivatives Fit?

The introduction of a bulky, lipophilic group like 1-(2-methylbutan-2-yl) onto the piperazine scaffold can be expected to significantly alter the pharmacological properties of the resulting derivatives compared to their less hindered counterparts.

Potential Impact on Receptor Binding

The tert-amyl group's size and shape could lead to unique interactions within the binding pockets of biological targets.

Caption: A simplified workflow for a Freedom-to-Operate analysis.

Crafting a Strong Patent Position

Should this chemical space prove fruitful, a robust patent strategy would involve:

-

Composition of Matter Claims: Broad claims covering the 1-(2-methylbutan-2-yl)piperazine core with various substituents at the other nitrogen and on the piperazine ring itself.

-

Method of Use Claims: Claims directed to the use of these compounds for treating specific diseases or conditions.

-

Process Claims: Claims covering novel and inventive synthetic methods for preparing these derivatives.

Conclusion and Future Perspectives

The 1-(2-methylbutan-2-yl)piperazine scaffold represents an intriguing and underexplored area within the vast landscape of piperazine-based medicinal chemistry. While the current patent landscape appears to be relatively open, this also signifies a lack of extensive research and development in this specific area. For researchers and drug development professionals, this presents both an opportunity and a challenge.

The opportunity lies in the potential to discover novel drug candidates with unique pharmacological profiles, driven by the steric and electronic properties of the tert-amyl group. The challenge will be to systematically explore this chemical space and identify promising therapeutic applications.

This technical guide has provided a roadmap for navigating this uncharted territory. By leveraging established synthetic methodologies, rationally designing new derivatives based on the known pharmacology of other piperazines, and implementing a sound intellectual property strategy, the full therapeutic potential of 1-(2-methylbutan-2-yl)piperazine derivatives may yet be unlocked.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- Preparation of n-substituted piperazines.

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). ResearchGate. [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

Sources

- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution GC-MS Analysis for the Differentiation of Piperazine Isomers in Pharmaceutical and Forensic Applications

Abstract

Piperazine and its substituted derivatives are a critical class of compounds, forming the structural core of numerous pharmaceuticals and, conversely, appearing as designer drugs in forensic contexts.[1][2][3] The accurate identification and quantification of piperazine isomers are paramount for ensuring drug efficacy, safety, and for law enforcement. However, the structural similarity of positional isomers presents a significant analytical challenge, as they often exhibit nearly identical physicochemical properties, making their separation and individual characterization difficult.[4][5] This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and unambiguous identification of key piperazine isomers. The protocol details optimized sample preparation, derivatization, chromatographic conditions, and mass spectrometric parameters, providing researchers, forensic scientists, and drug development professionals with a reliable workflow.

Introduction and Scientific Background

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a prevalent scaffold in medicinal chemistry, notably in the development of antidepressants and anthelmintics.[3][6][7] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[3] Concurrently, substituted piperazines like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have emerged as recreational drugs, mimicking the effects of controlled substances.[1][2][8]

The critical challenge in piperazine analysis lies in the differentiation of positional isomers—compounds with the same molecular formula but different substituent positions on a phenyl or benzyl ring. These subtle structural differences can lead to significant variations in pharmacological activity and toxicity. Standard analytical techniques can struggle to resolve these isomers, potentially leading to misidentification.[4]

GC-MS is an ideal technology for this challenge, offering the high resolving power of gas chromatography for separation and the definitive structural elucidation capabilities of mass spectrometry for identification.[2][9] Due to the polar nature of the secondary amine groups in the piperazine ring, chemical derivatization is often employed. This process replaces active hydrogens with non-polar groups, which enhances compound volatility and thermal stability, leading to improved chromatographic peak shape and resolution.[10][11] This note will focus on a trifluoroacetyl (TFA) derivatization, a common and effective strategy.[8][10]

Principle of the GC-MS Method

The methodology is founded on a two-step analytical process:

-

Gas Chromatographic (GC) Separation: A mixture of derivatized piperazine isomers is vaporized and introduced into a long, narrow capillary column. An inert carrier gas (helium) transports the analytes through the column, which is coated with a specific stationary phase (e.g., 5% Phenyl Polysiloxane). Separation is achieved based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase. The elution order is determined by the analytes' boiling points and their specific interactions with the stationary phase. Isomers will exhibit distinct retention times (RT) under optimized conditions.

-

Mass Spectrometric (MS) Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (Electron Ionization - EI, typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[10] The resulting charged fragments are sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" that allows for unambiguous identification. Cyclic amines, like piperazine derivatives, exhibit characteristic fragmentation patterns involving ring cleavage and loss of substituents, which can be used to confirm identity and even differentiate between isomers.[12][13][14][15]

Experimental Workflow and Protocols

Materials and Reagents

-

Solvents: Methanol, Ethyl Acetate (HPLC Grade or higher)

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)

-

Standards: Certified reference standards of piperazine isomers (e.g., 1-(2-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine (mCPP), 1-(4-chlorophenyl)piperazine).

-

Carrier Gas: Helium (99.999% purity)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The following configuration was used for method development.

| Component | Specification | Justification |

| Gas Chromatograph | Agilent 8890 GC (or equivalent) | Provides precise electronic pneumatic control for reproducible retention times. |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and spectral integrity for confident identification. |

| Autosampler | Agilent 7693A (or equivalent) | Ensures high-precision, reproducible injections for quantitative accuracy. |

| GC Column | J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar (5%-Phenyl)-methylpolysiloxane column offering excellent resolving power for a wide range of semi-volatile compounds, including derivatized amines.[8][10] |

| Software | MassHunter or equivalent | For instrument control, data acquisition, and spectral analysis. |

Protocol 1: Standard and Sample Preparation (Derivatization)

Causality: This derivatization protocol is critical for volatilizing the polar piperazine isomers. The TFAA reacts with the secondary amine groups, replacing the polar N-H proton with a non-polar trifluoroacetyl group, which significantly improves chromatographic performance and prevents peak tailing.[8][10]

-

Stock Solution Preparation: Accurately weigh and dissolve 10 mg of each piperazine isomer standard in 10 mL of methanol to create individual stock solutions of 1 mg/mL.

-

Working Standard Preparation: Create a mixed isomer working standard by transferring 100 µL of each stock solution into a single vial and diluting to 10 mL with methanol for a final concentration of 10 µg/mL of each isomer.

-

Sample Preparation: Dissolve the unknown sample in methanol to achieve an estimated final concentration within the calibrated range of the instrument.

-

Derivatization: a. Pipette 100 µL of the working standard or sample solution into a clean glass vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. c. Add 50 µL of Ethyl Acetate to reconstitute the dried residue. d. Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[8][10] e. Cap the vial tightly and incubate in a heating block at 70°C for 30 minutes.[8][10] f. After incubation, cool the vial to room temperature. g. Evaporate the remaining solvent and excess TFAA under a gentle stream of nitrogen. h. Reconstitute the final derivatized residue in 100 µL of Ethyl Acetate. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrument Setup and Data Acquisition

Causality: The following parameters are optimized to achieve baseline separation of the target isomers while maintaining sharp, symmetrical peaks. The oven temperature program is designed with a slow ramp rate to maximize resolution between closely eluting isomers.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes. |

| Injection Volume | 1 µL | Standard volume for capillary columns to prevent overloading. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |

| Constant Flow | 1.0 mL/min | Ensures consistent retention times and optimal column performance.[8][10] |

| Oven Program | ||

| Initial Temperature | 120°C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |

| Ramp 1 | 10°C/min to 150°C, hold for 5 min | A controlled ramp to begin separating isomers with different volatilities.[10] |

| Ramp 2 | 7.5°C/min to 300°C, hold for 2 min | A second, slower ramp to resolve more complex or closely eluting isomers.[10] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |

| Electron Energy | 70 eV | Standard energy that provides consistent and extensive fragmentation.[10] |

| Ion Source Temp. | 230°C | Optimal temperature to maintain ionization efficiency and prevent analyte degradation. |

| Transfer Line Temp. | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS.[10] |

| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full scan is used for qualitative identification and spectral confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions.[10] |

Visualization of Workflow and Fragmentation

Caption: GC-MS workflow for piperazine isomer analysis.

Caption: Generalized fragmentation of piperazine derivatives.

Expected Results and Data Interpretation

Chromatographic Separation

Positional isomers, while having the same mass, will interact differently with the GC column's stationary phase, resulting in distinct retention times. For example, in a mixture of chlorophenylpiperazine isomers, one would expect to see three separate, well-resolved peaks in the chromatogram.

Table 1: Expected Chromatographic and Mass Spectral Data for Derivatized Isomers

| Compound (TFA-Derivative) | Expected Retention Time (min) | Molecular Ion [M]•+ (m/z) | Key Fragment Ions (m/z) |

| 1-(2-chlorophenyl)piperazine | ~12.5 | 292/294 | 154, 138, 56 |

| 1-(3-chlorophenyl)piperazine (mCPP) | ~12.8 | 292/294 | 154, 196, 138, 57[2] |

| 1-(4-chlorophenyl)piperazine | ~13.1 | 292/294 | 154, 138, 56 |

Note: Retention times are estimates and will vary based on the specific instrument and conditions. The presence of chlorine results in a characteristic M+2 isotopic pattern.

Mass Spectral Interpretation

The mass spectrum provides the definitive identification. Following the nitrogen rule, molecules with an odd number of nitrogen atoms (like piperazine with two) will have an even molecular weight and thus an even-mass molecular ion.[16]

-

Molecular Ion (M•+): The highest m/z peak corresponding to the intact ionized molecule. Its presence confirms the molecular weight of the derivatized analyte.

-

α-Cleavage: A characteristic fragmentation pathway for amines is the cleavage of the bond adjacent (alpha) to the nitrogen atom.[12][16][17] This leads to the formation of a stable, nitrogen-containing cation.

-

Ring Fragmentation: The piperazine ring itself can fragment, producing characteristic low-mass ions such as m/z 56 or 70.[15]

-

Substituent Fragmentation: The mass spectra of positional isomers may show subtle differences in the relative abundance of certain fragment ions, which can be used as a diagnostic tool for differentiation. For instance, the position of a substituent on an aromatic ring can influence which fragmentation pathways are favored.[14]

Method Validation Principles

To ensure the method is fit for purpose, it must be validated according to established guidelines (e.g., ICH, Eur. Ph.).[9][18] Key parameters to assess include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components, demonstrated by baseline resolution of all isomer peaks.

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated over a range of concentrations (e.g., 0.1 - 10 µg/mL) with an acceptance criterion of R² > 0.99.[2][18]

-

Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For piperazines, LOQs in the low ng/mL range are achievable.[2][10]

-

Accuracy & Precision: Accuracy (closeness to the true value) is assessed via recovery studies, while precision (repeatability) is determined by analyzing replicate samples, with an acceptance of <15% RSD (Relative Standard Deviation).[2][18]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC inlet or column. | Ensure derivatization reaction goes to completion (check time/temp). Use a fresh, deactivated inlet liner. Condition the column. |

| No/Low Signal | Injection issue; Degradation of sample; MS source is dirty. | Check syringe and autosampler. Re-prepare and derivatize sample. Perform MS ion source cleaning. |

| Isomer Co-elution | Oven ramp rate is too fast; Column is overloaded or degraded. | Decrease the oven temperature ramp rate (e.g., to 5°C/min). Inject a smaller volume or dilute the sample. Trim the column or replace if necessary. |

| Poor Reproducibility | Leak in the system; Inconsistent sample preparation. | Perform a leak check on the GC inlet. Ensure precise and consistent volumetric transfers during sample preparation. |

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the separation and identification of challenging piperazine isomers. The combination of chemical derivatization with an optimized chromatographic method allows for excellent resolution, while the detailed fragmentation analysis provided by mass spectrometry ensures unambiguous compound identification. This self-validating protocol is suitable for high-throughput screening in forensic toxicology, quality control in pharmaceutical manufacturing, and advanced research in drug development.

References

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]